(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and purification processes. Common reagents used in the synthesis may include chlorinating agents, protecting groups like silyl ethers, and bases such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Nucleophilic substitution reactions at the chloro or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can be used as a building block for the synthesis of more complex molecules or as a reference compound in analytical studies.
Biology
In biological research, this compound may be used to study nucleoside metabolism, enzyme interactions, and cellular uptake mechanisms. It can also serve as a probe to investigate the effects of nucleoside analogs on DNA and RNA synthesis.
Medicine
In medicine, nucleoside analogs like this compound are often explored for their potential as antiviral or anticancer agents. They can inhibit viral replication or interfere with the proliferation of cancer cells.
Industry
In the industrial sector, this compound may be used in the development of pharmaceuticals, diagnostic tools, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved may include DNA polymerases, reverse transcriptases, and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol include other nucleoside analogs such as:
Acyclovir: An antiviral agent used to treat herpes infections.
Zidovudine: An antiretroviral medication used to manage HIV/AIDS.
Gemcitabine: A chemotherapy agent used to treat various cancers.
Uniqueness
What sets this compound apart from these compounds is its unique structural features, such as the specific arrangement of functional groups and stereochemistry. These characteristics can influence its biological activity, pharmacokinetics, and therapeutic potential.
Properties
Molecular Formula |
C13H18ClN5O4 |
---|---|
Molecular Weight |
343.76 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18ClN5O4/c1-5(2)16-10-7-11(18-13(14)17-10)19(4-15-7)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,18)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
HJUFYIWBBAHQPW-WOUKDFQISA-N |
Isomeric SMILES |
CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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